N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, commonly referred to as Ivacaftor, is a synthetic compound with significant pharmaceutical applications. It was developed primarily as a treatment for cystic fibrosis, particularly for patients with specific mutations in the cystic fibrosis transmembrane conductance regulator gene. The compound is classified as a CFTR potentiator, which enhances the function of the defective protein associated with cystic fibrosis.
Ivacaftor was first identified through high-throughput screening methods aimed at discovering compounds that could modulate the activity of the cystic fibrosis transmembrane conductance regulator. It is classified under quinoline derivatives and has been recognized for its ability to improve chloride transport in epithelial cells affected by cystic fibrosis mutations. The compound is marketed under the brand name Kalydeco by Vertex Pharmaceuticals and received FDA approval for clinical use in 2012.
The synthesis of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves several key steps:
The molecular formula of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is C24H28N2O3, with a molecular weight of approximately 392.49 g/mol. Its structure features:
The InChI key for this compound is PURKAOJPTOLRMP-UHFFFAOYSA-N, which aids in its identification in chemical databases .
N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions that can modify its functional groups or improve its pharmacological properties:
The mechanism of action of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves binding to the cystic fibrosis transmembrane conductance regulator protein. This binding stabilizes the open conformation of the channel, allowing for increased chloride ion flow across cell membranes. This action directly addresses the underlying defect in epithelial ion transport seen in cystic fibrosis patients with specific mutations (e.g., G551D mutation) .
The physical properties of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide include:
Chemical properties include:
Relevant safety data indicates that it should be handled with care due to potential irritant effects .
N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide has significant applications in pharmacology:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5